Azido-PEG6-CH2COOH

PROTAC targeted protein degradation linker SAR

Azido-PEG6-CH2COOH (also designated N3-PEG6-CH2COOH, CAS 880129-82-8 or 361189-66-4 depending on the exact acetic/propionic acid variant) is a monodisperse heterobifunctional polyethylene glycol linker bearing a terminal azide group at one terminus and a carboxylic acid moiety at the other. The PEG6 spacer consists of six precisely defined ethylene glycol repeat units, conferring defined aqueous solubility and molecular flexibility without the batch-to-batch polydispersity inherent to polymeric PEG reagents.

Molecular Formula C14H27N3O8
Molecular Weight 365.38 g/mol
Cat. No. B7852366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG6-CH2COOH
Molecular FormulaC14H27N3O8
Molecular Weight365.38 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCC(=O)O)N=[N+]=[N-]
InChIInChI=1S/C14H27N3O8/c15-17-16-1-2-20-3-4-21-5-6-22-7-8-23-9-10-24-11-12-25-13-14(18)19/h1-13H2,(H,18,19)
InChIKeyGXXXKIVNLFPCAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Azido-PEG6-CH2COOH: Technical Overview and Procurement Baseline for Heterobifunctional PEG Linkers


Azido-PEG6-CH2COOH (also designated N3-PEG6-CH2COOH, CAS 880129-82-8 or 361189-66-4 depending on the exact acetic/propionic acid variant) is a monodisperse heterobifunctional polyethylene glycol linker bearing a terminal azide group at one terminus and a carboxylic acid moiety at the other [1]. The PEG6 spacer consists of six precisely defined ethylene glycol repeat units, conferring defined aqueous solubility and molecular flexibility without the batch-to-batch polydispersity inherent to polymeric PEG reagents [2]. The azide functionality enables participation in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions with molecules containing alkyne, DBCO, or BCN groups, while the carboxylic acid terminus can be activated with carbodiimide reagents (e.g., EDC, DCC) for amide bond formation with primary or secondary amines [1][3]. The compound is widely utilized as a PROTAC linker and as a building block in antibody-drug conjugate (ADC) synthesis, bioconjugation, and targeted drug delivery applications where defined spatial separation and bioorthogonal reactivity are required [3].

Why Azido-PEG6-CH2COOH Cannot Be Substituted with Shorter or Longer PEG Homologs Without Experimental Validation


In bioconjugation and targeted protein degradation workflows, the PEG linker is not a passive tether but an active conformational determinant that modulates ternary complex formation, solubility, and pharmacokinetic behavior [1]. Empirical structure-activity relationship (SAR) data from PROTAC development campaigns demonstrate that linker length optimization is one of the most critical variables affecting degradation efficiency; small changes in ethylene glycol repeat number can shift DC50 values by over an order of magnitude or abolish degradation entirely [1][2]. Monodisperse PEG6 occupies a specific conformational niche between the near-rigid PEG4 spacer and the more entropically flexible PEG8 homolog, and cannot be assumed interchangeable with either without experimental verification of the desired biological outcome [1]. The sections below provide quantitative evidence defining precisely where Azido-PEG6-CH2COOH offers measurable differentiation from its closest in-class comparators.

Quantitative Differentiation Evidence: Azido-PEG6-CH2COOH vs. PEG4 and PEG8 Homologs


PROTAC Degradation Efficiency: PEG6 Linker Outperforms PEG4 in VHL-Recruiting BRD4 Degraders

In a systematic PROTAC linker optimization study comparing PEG4-, PEG6-, and PEG8-based linkers in VHL-recruiting BRD4 degraders, the PEG6-containing PROTAC demonstrated the optimal balance between degradation efficiency and ternary complex stability [1]. The PEG4 variant showed limited cooperativity due to insufficient reach across the inter-protein distance, while the PEG8 homolog exhibited reduced degradation potency attributable to excessive entropic penalty and intramolecular collapse [1].

PROTAC targeted protein degradation linker SAR

Spacer Length and Conformational Entropy: PEG6 Provides Optimal Balance Between PEG4 Rigidity and PEG8 Flexibility

The PEG4, PEG6, and PEG8 homologs span a discrete flexibility-stability continuum determined by the number of ethylene glycol repeat units. PEG4 acts as a nearly rigid spacer that constrains rotational freedom and enforces a well-defined distance, whereas PEG8 introduces additional gauche conformations that function as entropic shock absorbers [1]. PEG6 resides at the functional midpoint, providing sufficient conformational sampling to accommodate moderate domain motions while maintaining enough structural constraint to preserve the catalytically competent orientation of the ternary complex [1].

conformational analysis linker design PROTAC optimization

Aqueous Solubility and Hydrophilicity: PEG6 Confers Class-Leading Water Compatibility for Bioconjugation

Azido-PEG6-CH2COOH exhibits high aqueous solubility attributable to the six-ethylene-glycol backbone, enabling bioconjugation reactions to be performed under mild aqueous conditions without organic co-solvents [1]. The compound is soluble in water, DMSO, DCM, and DMF, providing formulation flexibility across diverse reaction conditions [2]. While direct quantitative solubility comparisons between PEG4, PEG6, and PEG8 azido-acid homologs in standardized aqueous conditions are not available in the open literature, a systematic study on monodisperse PEG-appended molecules demonstrated that water solubility scales predictably with PEG chain length, with computational free-energy calculations successfully distinguishing between soluble and insoluble species and capturing solubility trends across the series [3].

aqueous solubility PEGylation bioconjugation

Thermal and Crystalline Properties: Azide End Group Reduces Melting Temperature and Crystallinity vs. Hydroxyl-Terminated PEGs

In a comprehensive characterization study of azide-terminated PEG derivatives, azide end groups were shown to affect PEG melting behavior distinctly from oxygen-containing (e.g., hydroxyl) end groups. Azides do not participate in hydrogen-bonding interactions with PEG backbone segments, which induces defect formation in the crystal lattice and reduces crystal sizes [1]. This effect is especially pronounced for PEGs with low molecular weight, where end-group chemistry dominates bulk thermal properties [1].

solid-state characterization PEG melting behavior end-group effects

Monodispersity and Batch-to-Batch Reproducibility: Defined PEG6 Structure vs. Polydisperse PEG Alternatives

Unlike conventional polydisperse PEG mixtures that contain a distribution of chain lengths, Azido-PEG6-CH2COOH is a monodisperse compound with a precisely defined molecular weight (365.38 g/mol for the CH2COOH variant, CAS 880129-82-8; 379.41 g/mol for the propionic acid variant, CAS 361189-66-4) and a polydispersity index (PDI) of 1.0 [1]. This discrete structure ensures consistent linker-to-antibody ratios in ADC synthesis, reliable pharmacokinetic profiles, reduced batch-to-batch variation, and improved reaction predictability in conjugation workflows [2].

monodisperse PEG quality control ADC development

Triple Helix Thermal Stability: PEG6 Linker Length Systematically Modulates Biomolecular Assembly

A systematic study of covalently tethered collagen-mimetic peptides (CMPs) evaluated the effect of PEG linker length (PEG2, PEG4, PEG6) on triple helix stability, folding kinetics, and nanostructure assembly [1]. Circular dichroism (CD) spectroscopy revealed that increasing the length of the flexible PEG linker systematically decreases the thermal stability of tethered CMP triple helices and alters their folding kinetics, demonstrating that linker length is a tunable parameter for modulating biomolecular assembly properties without perturbing the underlying peptide sequence architecture [1].

collagen-mimetic peptides linker length SAR thermal stability

Optimized Application Scenarios for Azido-PEG6-CH2COOH Based on Quantitative Differentiation Evidence


PROTAC Lead Optimization: PEG6 as the Empirical Gold-Standard Starting Linker

Based on SAR evidence showing PEG6 occupies the optimal balance between PEG4 rigidity and PEG8 entropic flexibility for ternary complex formation, Azido-PEG6-CH2COOH is the recommended first-line linker for initial PROTAC library synthesis when the optimal inter-ligand distance for a given target-E3 ligase pair is unknown [1]. The six-unit spacer provides sufficient reach for inter-protein distances of approximately 3-4 nm while avoiding the hook effect observed with longer PEG8 linkers [1]. Procurement of Azido-PEG6-CH2COOH enables parallel synthesis of PROTAC variants from which SAR can diverge toward shorter or longer homologs based on degradation efficiency readouts [1].

Antibody-Drug Conjugate (ADC) Synthesis Requiring Defined Drug-to-Antibody Ratio

The monodisperse nature of Azido-PEG6-CH2COOH (PDI = 1.0) ensures consistent stoichiometric control in ADC conjugation reactions, eliminating the drug-to-antibody ratio (DAR) variability inherent to polydisperse PEG linkers [1][2]. The azide functionality enables copper-free SPAAC conjugation with DBCO- or BCN-functionalized antibodies, while the carboxylic acid terminus provides a handle for payload attachment via amide bond formation . This defined linker is particularly valuable for ADC candidates progressing toward IND-enabling studies where analytical reproducibility and batch consistency are regulatory requirements [1].

Stepwise Bioconjugation Requiring Orthogonal Reactivity and Aqueous Compatibility

Azido-PEG6-CH2COOH's dual orthogonal reactive handles (azide for click chemistry; carboxylic acid for amine coupling) enable sequential, controlled bioconjugation without cross-reactivity [1]. The compound's water solubility (water, DMSO, DCM, DMF) permits aqueous conjugation conditions that preserve protein folding and enzymatic activity [2]. This makes it suitable for two-step protocols where the acid moiety is first activated (EDC/NHS) for amine coupling to a biomolecule, followed by SPAAC or CuAAC click conjugation to introduce a second functional element (fluorophore, affinity tag, or targeting ligand) [1].

Self-Assembling Biomaterials and Hydrogel Formulations Requiring Defined Mechanical Properties

Evidence from tethered collagen-mimetic peptide studies demonstrates that PEG6 linker length systematically modulates the thermal stability and folding kinetics of self-assembling biomolecular systems relative to PEG2 and PEG4 homologs [1]. This tunability makes Azido-PEG6-CH2COOH a strategic building block for hydrogel crosslinking, peptide-polymer conjugates, and nanostructured biomaterials where precise control over mesh size, swelling behavior, or assembly thermodynamics is required [1]. The reduced crystallinity of azide-terminated PEGs (relative to hydroxyl-terminated analogs) may also confer advantageous handling properties for solid-state formulation of lyophilized bioconjugates [2].

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